4-Chlorobenzyl pinacolone

Description

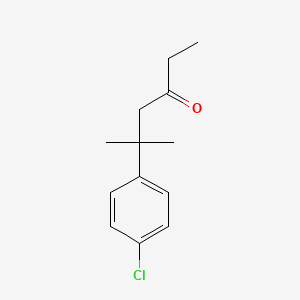

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-5-methylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-4-12(15)9-13(2,3)10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJQBZOWUDEPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(C)(C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Chlorobenzyl Pinacolone and Its Structural Analogues

Mechanistic Investigations of Key Organic Reactions

The reactivity of 4-chlorobenzyl pinacolone (B1678379) and its analogues can be understood by examining the transformations at the carbonyl group and the adjacent alpha-carbon.

Carbonyl Group Reactivity: Hydrogenation and Reductive Amination Pathways

The carbonyl group of pinacolone and its derivatives is a key site for transformations such as hydrogenation and reductive amination.

Hydrogenation: The synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-pentane-3-one, which is structurally analogous to 4-chlorobenzyl pinacolone, can be achieved through a two-step process that highlights the reactivity of the carbonyl group's precursor. This process begins with the condensation of pinacolone with p-chlorobenzaldehyde to yield 1-(4-chlorophenyl)-4,4-dimethyl-1-pentene-3-one. The subsequent step involves the selective hydrogenation of the carbon-carbon double bond of this intermediate under pressure, utilizing a Raney nickel catalyst. wikipedia.org This demonstrates a viable pathway to the saturated ketone, indicating that the carbonyl group itself remains intact during this specific hydrogenation, while the conjugated double bond is reduced.

Reductive Amination: Reductive amination is a versatile method for converting ketones into amines. youtube.com This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine, which is then reduced in situ to the corresponding amine. researchgate.net For ketones like pinacolone and its derivatives, various reducing agents can be employed. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). alfa-chemistry.com Catalytic hydrogenation using palladium hydride (H₂/Pd) is also a widely used method. youtube.com

A metal-free reductive amination protocol has been developed using a pinacol-derived chlorohydrosilane/pyridine system. This method is effective for the preparation of tertiary alkylphenolmethyl amines from alkylphenol ketones and demonstrates high functional group tolerance. rsc.orgresearchgate.net The reaction proceeds through the in situ formation of a trialkoxyhydrosilane, which is activated by a Lewis base.

The general mechanism of reductive amination involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, followed by dehydration to an imine. The imine is then reduced by the chosen reducing agent to the final amine product. The choice of reducing agent is crucial; for instance, NaBH₄ can also reduce the starting ketone, so it is often added after the imine has had sufficient time to form. alfa-chemistry.com In contrast, reagents like NaBH₃CN and NaBH(OAc)₃ are more selective for the iminium ion over the ketone. alfa-chemistry.com

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |

|---|---|---|---|

| Sodium triacetoxyborohydride | STAB | DCE, DCM, THF, Dioxane | Water-sensitive, common for reductive aminations. alfa-chemistry.com |

| Sodium cyanoborohydride | NaCNBH₃ | Methanol (B129727) | Not water-sensitive; Lewis acids can be added to improve yields. alfa-chemistry.com |

| Sodium borohydride | NaBH₄ | Methanol, Ethanol | Can reduce both aldehydes and ketones; added after imine formation. alfa-chemistry.com |

| Palladium Hydride | H₂/Pd | Various | Versatile reducing agent used in catalytic hydrogenation. youtube.com |

Alpha-Carbon Reactivity: Condensation and Alkylation Reactions

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) in ketones like pinacolone are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in condensation and alkylation reactions.

Condensation Reactions: One of the primary synthetic routes to 1-(4-chlorophenyl)-4,4-dimethyl-pentane-3-one involves a condensation reaction. Specifically, pinacolone is condensed with p-chlorobenzaldehyde to produce 1-(4-chlorophenyl)-4,4-dimethyl-1-pentene-3-one. wikipedia.org This reaction is a classic example of a Claisen-Schmidt condensation, where an enolate (from pinacolone) reacts with an aldehyde that cannot enolize (p-chlorobenzaldehyde).

Alkylation Reactions: A direct method for the synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-pentane-3-one is through the alkylation of pinacolone. wikipedia.org In this process, pinacolone itself can act as both the reagent and the solvent. The alkylation is carried out with p-chlorobenzyl chloride in the presence of a strong base, such as a C₁ to C₆ alkoxide like potassium tert-butoxide. The reaction can also be facilitated by a phase-transfer catalyst. Optimal yields of 85-86% have been reported when the reaction is cooled to 10°C-15°C, which helps to minimize self-condensation of the pinacolone. wikipedia.org

| Base | Catalyst | Temperature | Yield |

|---|---|---|---|

| Potassium tert-butoxide | None | 10°C - 15°C | 85-86% wikipedia.org |

| Sodium hydroxide (B78521) | Phase-Transfer Catalyst | 100°C - 105°C | 80% wikipedia.org |

Nucleophilic Addition-Oxidation Tandem Reactions (e.g., with Organoaluminium Reagents)

Pinacolone can participate in tandem reactions, such as nucleophilic addition followed by an Oppenauer oxidation, particularly with organoaluminium reagents. In a study, in situ prepared triorganoaluminium reagents were reacted with aromatic aldehydes in the presence of pinacolone to produce ketones in moderate to high yields. wikipedia.org The proposed mechanism involves a tandem sequence where the organoaluminium reagent first adds nucleophilically to the aldehyde. The resulting aluminium alkoxide is then oxidized by pinacolone in an Oppenauer-type oxidation, yielding the final ketone product and isopropanol. This demonstrates the ability of pinacolone to act as a hydride acceptor in this catalytic cycle.

Cyclometallation Reactions of Pinacolone-Derived Hydrazones

Hydrazones derived from pinacolone can undergo cyclometallation reactions. For instance, the dimethylhydrazone of pinacolone has been shown to react with palladium complexes. In a specific example, the N¹-coordinated hydrazone undergoes carbopalladation regiospecifically on the tert-butyl group in the presence of a base like sodium acetate (B1210297) in methanol. This results in the formation of a cyclopalladated complex. The regioselectivity of the metallation is dependent on the coordination of the hydrazone to the palladium center. This reactivity highlights a pathway for the functionalization of the otherwise unreactive tert-butyl group of the pinacolone moiety.

Derivatization Strategies and Functional Group Transformations

The core structure of pinacolone can be modified to introduce new functional groups and create a variety of derivatives.

Amidation Reactions for Sulfonamide Derivatives

A significant derivatization strategy for pinacolone involves its conversion into sulfonamide derivatives. In a reported synthesis, pinacolone is first sulfonated using a sulfur trioxide-dioxane adduct, followed by neutralization with potassium carbonate to yield an intermediate. wikipedia.org This intermediate is then chlorinated with oxalyl chloride. The resulting sulfonyl chloride is subsequently reacted with various amines in an amidation reaction to produce a range of novel pinacolone sulfonamide derivatives. wikipedia.org This synthetic route demonstrates a robust method for introducing the sulfonamide functional group, which is a key component in many biologically active compounds. A study detailed the synthesis of 46 such derivatives using this amidation strategy. wikipedia.org

C-Alkylation of Triazole-Containing Pinacolone Structures

The introduction of alkyl groups onto triazole rings integrated with pinacolone frameworks is a key synthetic modification. While direct C-alkylation on the triazole ring is often challenging, C-alkylation at the α-carbon of the pinacolone moiety is a more common pathway. Research has demonstrated that compounds such as α-(1H-1,2,4-triazol-1-yl) pinacolone can undergo C-alkylation at the carbon adjacent to the carbonyl group. researchgate.net This transformation typically involves the reaction of the triazolyl pinacolone substrate with an alkylating agent, such as an arylthioalkyl bromide. researchgate.net

The synthesis of the parent α-triazolyl pinacolone structure itself is achieved by reacting a halo-pinacolone (e.g., chloro- or bromo-pinacolone) with 1,2,4-triazole (B32235) in the presence of a base like sodium hydroxide or potassium hydroxide. google.comgoogle.com The reaction first forms a triazolium salt, which then undergoes a condensation reaction with the halo-pinacolone. google.com The efficiency and yield of this process can be improved by using a phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA) or polyethylene (B3416737) glycol (PEG). google.com

While direct alkylation of the triazole ring at a carbon atom is synthetically difficult, the construction of substituted triazoles often involves building the ring from precursors that already contain the desired alkyl groups. frontiersin.org For instance, 1,3,5-trisubstituted-1,2,4-triazoles can be synthesized through a one-pot, two-step process starting from a carboxylic acid and an amidine. frontiersin.org The alkylation of the 1,2,4-triazole nucleus itself predominantly occurs on a nitrogen atom (N-alkylation), leading to N-1 and N-4 isomers, rather than on a carbon atom. researchgate.netresearchgate.netnih.gov

Selective Halogenation at Specific Molecular Sites

Selective halogenation of pinacolone-related structures is a critical transformation for synthesizing valuable chemical intermediates. The primary site for halogenation in a molecule like this compound is the α-position to the carbonyl group, due to the ability to form enol or enolate intermediates. wikipedia.org The regioselectivity of this α-halogenation is highly dependent on the reaction conditions, specifically whether they are acidic or basic. wikipedia.orgstackexchange.com

Under Acidic Conditions: In the presence of an acid catalyst (e.g., acetic acid), halogenation proceeds through an enol intermediate. chemistrysteps.comlibretexts.org For an unsymmetrical ketone, the reaction favors the formation of the more thermodynamically stable, more substituted enol. stackexchange.comchemistrysteps.com This results in the halogen being added to the more substituted α-carbon. A key advantage of acid-catalyzed halogenation is that the reaction typically stops after the addition of a single halogen atom. wikipedia.orglibretexts.org The introduction of the first electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation, making each subsequent halogenation slower than the first. wikipedia.org

Under Basic Conditions: In a basic medium, the reaction proceeds through a more nucleophilic enolate intermediate. The formation of the enolate is the rate-determining step, and the most acidic proton is removed first. stackexchange.com This typically occurs at the least sterically hindered or least substituted α-carbon, leading to the kinetic product. wikipedia.orgstackexchange.com A significant characteristic of base-promoted halogenation is its tendency to proceed to polyhalogenation. chemistrysteps.comlibretexts.org The electron-withdrawing effect of the newly introduced halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster. wikipedia.orgchemistrysteps.com This phenomenon is exploited in the haloform reaction for methyl ketones. libretexts.org

The table below summarizes the conditions and outcomes for the α-halogenation of ketones.

| Condition | Intermediate | Regioselectivity | Outcome |

| Acidic | Enol | Halogenation at the more substituted α-carbon (Thermodynamic control) | Tends to result in monohalogenation |

| Basic | Enolate | Halogenation at the less substituted α-carbon (Kinetic control) | Often leads to polyhalogenation |

Principles of Rearrangement Chemistry in Pinacolone-Related Systems

Pinacol-Pinacolone Rearrangement Mechanisms and Migratory Aptitudes

The pinacol-pinacolone rearrangement is a classic and fundamental reaction in organic chemistry, involving the acid-catalyzed conversion of a 1,2-diol (a vicinal diol or pinacol) to a ketone or aldehyde. pw.livewikipedia.org This process involves a 1,2-migration of an alkyl, aryl, or hydride group. masterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation: One of the hydroxyl groups of the 1,2-diol is protonated by the acid catalyst. masterorganicchemistry.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, a stable leaving group, generating a carbocation intermediate. wikipedia.org In cases of unsymmetrical diols, the hydroxyl group that leaves is the one that forms the more stable carbocation.

1,2-Shift: A group (alkyl, aryl, or hydride) from the adjacent carbon migrates with its electron pair to the positively charged carbon. pw.live

Deprotonation: The resulting structure is a protonated ketone (an oxonium ion), which is stabilized by resonance. Deprotonation of this intermediate yields the final ketone product, pinacolone. masterorganicchemistry.com

The choice of which group migrates is determined by its inherent migratory aptitude . This refers to the relative ability of a group to shift during a rearrangement. The migratory aptitude is influenced by the group's ability to stabilize the developing positive charge at the migration terminus. Electron-donating groups, which can stabilize a positive charge more effectively, have a higher migratory aptitude. pw.live

The general order of migratory aptitude is as follows:

| Group Type | Relative Migratory Aptitude |

| Aryl Groups | p-anisyl > p-tolyl > phenyl > p-chlorophenyl |

| General Order | Hydride (H) > Aryl (Ar) > Alkyl (R) |

| Alkyl Groups | Tertiary > Secondary > Primary > Methyl |

This table shows the general trend in migratory aptitude. The p-anisyl and p-tolyl groups are better migrating groups than phenyl due to the electron-donating effects of the methoxy (B1213986) and methyl substituents, respectively. pw.live Conversely, the p-chlorophenyl group is a poorer migrating group due to the electron-withdrawing nature of chlorine.

Carbocation Stability and 1,2-Shift Phenomena in Rearrangement Processes

The driving force for the pinacol-pinacolone rearrangement is the formation of a more stable carbocation intermediate through a 1,2-shift. cutm.ac.inlibretexts.org Carbocations are electron-deficient species, and their stability is a critical factor governing the course of many organic reactions. masterorganicchemistry.com

The stability of carbocations is determined by several factors, primarily the number of alkyl groups attached to the positively charged carbon. Alkyl groups are weakly electron-donating and help to disperse the positive charge, thereby stabilizing the carbocation. libretexts.orglibretexts.org The established order of stability is:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl onlineorganicchemistrytutor.comallen.in

Rearrangements, such as the 1,2-hydride shift or 1,2-alkyl shift , occur when a less stable carbocation can rearrange to a more stable one. cutm.ac.inlibretexts.org

A 1,2-hydride shift is the migration of a hydrogen atom with its bonding pair of electrons from an adjacent carbon to the carbocation center. youtube.comlumenlearning.com

A 1,2-alkyl shift involves the migration of an entire alkyl group (like a methyl group) with its bonding electrons in the same manner. youtube.comlumenlearning.com

These shifts are fundamental to the pinacol (B44631) rearrangement. After the initial loss of water to form a carbocation, a 1,2-shift occurs. This shift is energetically favorable because it leads to the formation of a highly stable resonance-stabilized oxonium ion (the protonated ketone), where the positive charge is delocalized onto the oxygen atom, allowing all atoms to have a complete octet. wikipedia.orgstackexchange.com Therefore, even if the initial carbocation is tertiary, the rearrangement to the oxonium ion is a powerful driving force for the reaction. wikipedia.org This propensity for rearrangement is a hallmark of reactions involving carbocation intermediates. cutm.ac.in

Applications As a Versatile Synthetic Building Block and Intermediate in Fine Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

4-Chlorobenzyl pinacolone's primary role is as an intermediate, providing a foundational structure that is further modified to create more complex and functionally specific molecules.

The most significant application of 4-chlorobenzyl pinacolone (B1678379) is as a key intermediate in the production of fungicides. jigspharma.comchemicalbook.com Specifically, it is an essential precursor in the synthesis of tebuconazole (B1682727), a broad-spectrum triazole fungicide. sigmaaldrich.comgoogle.com The manufacturing process of tebuconazole relies on this compound as a starting material, which undergoes further chemical transformations to yield the final active ingredient. google.comgoogle.com The synthesis route often involves the hydrogenation of a precursor, 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one, to produce this compound. chemicalbook.comgoogle.com

A typical hydrogenation process to synthesize 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone (B1583267) is detailed below.

Table 1: Synthesis of 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone via Hydrogenation

| Reactant | Catalyst | Co-catalyst | Solvent | Yield | Purity |

|---|---|---|---|---|---|

| 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one | Raney nickel | Sulfolane | Methanol (B129727) | 99% | 98.9% |

Data sourced from ChemicalBook. chemicalbook.com

Building on its role in agrochemical synthesis, this compound is a direct precursor to potent triazole-containing fungicides. google.com The structure of the compound provides the necessary 4-chlorophenyl and tert-butyl groups, which are key features of the final tebuconazole molecule. sigmaaldrich.com The synthesis pathway involves converting the ketone group on the this compound into a tertiary alcohol and subsequently introducing the 1,2,4-triazole (B32235) ring to form 1-(4-chlorophenyl)-3-(1,2,4-triazol-1-yl-methyl)-4,4-dimethyl-pentan-3-ol, the chemical name for tebuconazole. google.com

This compound is also utilized as an intermediate in the synthesis of pharmaceuticals. jigspharma.com Its chemical properties make it a versatile building block for creating more complex drug intermediates. jigspharma.com In biological research, the compound has been noted for its potential to inhibit the growth of specific bacteria and fungi. chemicalbook.com It has also been investigated for its antioxidant properties, including the ability to neutralize reactive oxygen species. chemicalbook.com

Exploration in the Production of Specialty Chemicals and Functional Materials

While the parent compound, pinacolone, has a broader range of applications, the documented uses for the 4-chlorobenzyl derivative are more specialized.

There is limited specific information in the available scientific literature detailing the direct application of this compound as a building block for dyes and auxiliaries.

Similarly, the role of this compound in the production of rubber chemicals is not extensively documented in publicly available research and manufacturing data. Its use appears to be highly concentrated in the agrochemical and organic synthesis sectors.

Table 2: Mentioned Chemical Compounds

| Compound Name | Systematic Name |

|---|---|

| This compound | 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one |

| Tebuconazole | 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol |

| 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one | 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one |

| Raney nickel | Nickel-aluminium alloy |

| Sulfolane | Tetrahydrothiophene-1,1-dioxide |

| Methanol | Methanol |

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity of 4-Chlorobenzyl pinacolone (B1678379). The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while signal splitting (in ¹H NMR) reveals neighboring protons.

For 4-Chlorobenzyl pinacolone, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the tert-butyl protons. The aromatic protons on the para-substituted ring would appear as a characteristic AA'BB' system, typically as two doublets. The methylene protons adjacent to both the aromatic ring and the carbonyl group would appear as a singlet, and the nine equivalent protons of the tert-butyl group would also yield a sharp singlet, typically at a high field (upfield).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon at a very low field (downfield), the quaternary carbon of the tert-butyl group, the carbons of the aromatic ring (with distinct shifts for the substituted and unsubstituted positions), the benzylic methylene carbon, and the methyl carbons of the tert-butyl group. While specific experimental data is not publicly available, the expected chemical shifts can be predicted based on established substituent effects and spectral databases for similar structures. nih.govpdx.edunetlify.app DFT calculations are also a powerful tool for accurately predicting NMR chemical shifts for novel or uncharacterized compounds. nih.govrsc.org

Predicted NMR Spectral Data for this compound

| Assignment | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | --- | ~210-215 |

| Aromatic C-Cl | --- | ~132-135 |

| Aromatic CH (ortho to CH₂) | ~7.1-7.3 (d) | ~130-132 |

| Aromatic CH (ortho to Cl) | ~7.2-7.4 (d) | ~128-130 |

| Aromatic C-CH₂ | --- | ~133-136 |

| Benzylic CH₂ | ~3.7-3.9 (s) | ~48-52 |

| Quaternary C (tert-butyl) | --- | ~43-46 |

| Methyl CH₃ (tert-butyl) | ~1.1-1.3 (s) | ~25-28 |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. ucsb.edulibretexts.org This method is particularly useful for studying non-covalent phenomena such as molecular aggregation, complexation, and encapsulation in solution. uni-wuerzburg.deacs.org The principle relies on applying pulsed magnetic field gradients to encode the spatial position of molecules; molecules that diffuse significantly during a set diffusion time will experience a signal attenuation. ucsb.edu

The rate of diffusion is inversely related to the effective size and shape of a molecule. uni-wuerzburg.de Therefore, if this compound were to form dimers or higher-order aggregates in a given solvent, the aggregated species would diffuse more slowly than the monomeric form. This difference in diffusion coefficients would allow their distinct signals to be resolved in a pseudo-2D DOSY spectrum, which plots chemical shift on one axis and the diffusion coefficient on the other. uni-wuerzburg.deox.ac.uk By analyzing the diffusion coefficients, it is possible to gain insight into the aggregation state and estimate the size of molecular assemblies in solution. researchgate.netnih.gov DOSY NMR is thus an invaluable tool for understanding the solution-state behavior of molecules, which can be influenced by factors like concentration, solvent, and temperature. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. udel.edu

For this compound (Molecular Weight: ~210.7 g/mol ), the mass spectrum would show a molecular ion peak (M⁺). Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

The fragmentation of the molecular ion provides structural information. For ketones, a common fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. miamioh.eduwhitman.edulibretexts.org For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the tert-butyl group, leading to the formation of a 4-chlorobenzylium cation or a related resonance-stabilized acylium ion.

Cleavage of the bond between the carbonyl carbon and the methylene group, resulting in the loss of a 4-chlorobenzyl radical and the formation of a tert-butyl acylium ion.

Benzylic cleavage is also a highly favorable fragmentation pathway. youtube.com The analysis of these characteristic fragments allows for the confirmation of the compound's structure.

Predicted Major Fragments in the Mass Spectrum of this compound

| Predicted Fragment Ion (Structure) | Predicted m/z | Origin |

| [C₁₁H₁₃ClO]⁺ | ~210/212 | Molecular Ion (M⁺, M+2) |

| [C₄H₉CO]⁺ | 85 | α-cleavage (loss of 4-chlorobenzyl radical) |

| [C₄H₉]⁺ | 57 | Loss of CO from [C₄H₉CO]⁺ |

| [ClC₇H₆]⁺ | 125/127 | Benzylic cleavage (4-chlorobenzyl cation) |

| [C₇H₇]⁺ | 91 | Loss of Cl from [ClC₇H₆]⁺ |

X-ray Single Crystal Diffraction for Solid-State Structural Determination

X-ray single crystal diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of individual atoms can be determined. youtube.com

An X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure. It would yield precise data on bond lengths, bond angles, and torsional angles within the molecule, revealing its preferred conformation in the solid state. mdpi.com Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds. While obtaining a single crystal suitable for analysis can be a significant challenge, the resulting structural information is unparalleled in its detail and accuracy. nih.gov

Spectroscopic Methods for Monitoring Reaction Progress and Purity Assessment (e.g., UV, IR, GC)

Monitoring the progress of a chemical reaction is crucial for optimizing reaction conditions and determining the endpoint. Several spectroscopic and chromatographic methods are routinely employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions that involve changes in functional groups. ivypanda.com In a synthesis of this compound, such as via a pinacol (B44631) rearrangement, IR spectroscopy can be used to follow the conversion of a diol starting material to the ketone product. ivypanda.comivypanda.comresearchgate.net This is achieved by monitoring the disappearance of the broad O-H stretching band of the alcohol (typically ~3200-3600 cm⁻¹) and the simultaneous appearance of the strong, sharp C=O stretching band of the ketone product (typically ~1705-1725 cm⁻¹). oc-praktikum.de

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds in a mixture. ursinus.eduursinus.edu It can be used to monitor reaction progress by taking small aliquots from the reaction mixture over time. oc-praktikum.de The components are separated based on their boiling points and interaction with the stationary phase of the GC column. ursinus.edu The appearance of a new peak corresponding to this compound and the diminishing intensity of the starting material peaks would indicate the progression of the reaction. GC is also an excellent method for assessing the purity of the final product and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the components. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used if the reactants and products have distinct chromophores that absorb light in the UV-visible range. The presence of the aromatic ring in this compound gives it a characteristic UV absorption pattern. This technique can be used to quantify the concentration of the product in solution, provided a calibration curve is established.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for 4-Chlorobenzyl Pinacolone (B1678379) Synthesis and Derivatization

The development of new catalysts is a cornerstone of modern organic synthesis. For 4-Chlorobenzyl pinacolone, research is moving towards more efficient and environmentally friendly catalytic systems that can be easily separated and reused. yufengchemicals.com

One promising area is the use of heterogeneous catalysts, which can be easily recovered from the reaction mixture. yufengchemicals.com For instance, metal-based catalysts, such as those based on palladium, have shown potential in promoting the synthesis of pinacolone from suitable precursors under milder conditions than traditional acid catalysts. yufengchemicals.com This approach offers better selectivity, leading to fewer byproducts and simplifying the purification process. yufengchemicals.com

Another innovative approach is the development of catalysts with unique structural features, such as dual-metal cores. For example, a novel catalyst with two copper ions held in a polymeric carbon nitride (PCN) structure has been shown to be highly efficient in cross-coupling reactions. sciencedaily.com This design allows the metal ions to work in concert, reducing the energy required for the reaction to proceed. sciencedaily.com Such catalysts have demonstrated high stability over multiple reaction cycles and can significantly reduce the carbon footprint compared to conventional catalysts. sciencedaily.com

Researchers are also exploring manganese(I)-catalyzed reactions for the cross-coupling of ketones with alcohols, which could be applicable to the derivatization of this compound. google.com These novel catalytic systems offer the potential for more sustainable and atom-economical synthetic routes.

| Catalyst Type | Potential Advantage for this compound Synthesis | Key Features |

| Heterogeneous Catalysts (e.g., Palladium-based) | Milder reaction conditions, higher selectivity, easier catalyst recovery and reuse. yufengchemicals.com | Solid-phase catalysts that are easily separated from the liquid reaction mixture. yufengchemicals.com |

| Dual-Metal Core Catalysts (e.g., Copper on PCN) | High efficiency, stability, reusability, and lower environmental impact. sciencedaily.com | Two metal ions working cooperatively to facilitate the reaction. sciencedaily.com |

| Manganese(I) Catalysts | Use of more abundant and less toxic metals for cross-coupling reactions. google.com | Homogeneous catalysts for α-alkenylation and other cross-coupling reactions. google.com |

Advancements in Sustainable and Green Synthetic Processes

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact. jddhs.comgcande.org Key areas of focus include the reduction of waste, the use of safer solvents, and the development of energy-efficient processes. jddhs.com

Minimizing Waste: A primary goal of green chemistry is to design syntheses that maximize the incorporation of all materials used in the process into the final product. gcande.org This can be measured by metrics such as Sheldon's E-factor, which is the ratio of the mass of waste to the mass of product. gcande.orgescholarship.org For pharmaceutical intermediates, this factor can be quite high, indicating significant waste generation. gcande.org

Solvent-Free Reactions: A significant advancement in green synthesis is the use of solvent-free or solid-state reactions. slideshare.netresearchgate.net By eliminating the need for organic solvents, which are often toxic and difficult to dispose of, these methods can drastically reduce waste and environmental impact. jddhs.comslideshare.net Solventless reactions can also be more efficient and selective, and they simplify the purification process. slideshare.net

Green Solvents: When a solvent is necessary, research is focused on replacing hazardous organic solvents with greener alternatives such as water, bio-based solvents, or supercritical CO₂. jddhs.com For example, cyclopentyl methyl ether (CPME) has been identified as a potential green substitute for non-polar organic solvents like hexane (B92381) and toluene (B28343). nih.govrsc.org

| Green Chemistry Approach | Application to this compound Synthesis | Environmental Benefit |

| Solvent-Free Reactions | Conducting the alkylation of pinacolone with p-chlorobenzyl chloride without a solvent. google.com | Reduces or eliminates the use of volatile organic compounds (VOCs), minimizing pollution. slideshare.netrsc.org |

| Use of Green Solvents | Employing solvents like cyclopentyl methyl ether (CPME) as an alternative to traditional solvents. nih.govrsc.org | Reduces toxicity and improves the safety profile of the synthesis. jddhs.com |

| Biocatalysis | Using enzymes to catalyze the synthesis or derivatization, potentially from biomass-derived precursors. rsc.orgtechnologynetworks.com | Utilizes renewable resources and often proceeds under mild conditions. yufengchemicals.comrsc.org |

Exploration of Undiscovered Reaction Pathways and Synthetic Transformations

Beyond optimizing existing methods, researchers are actively seeking entirely new ways to synthesize and modify this compound. This involves exploring novel reaction pathways and synthetic transformations that could offer advantages in terms of efficiency, selectivity, or sustainability.

One area of exploration is the use of electrochemical methods. In an electrochemical synthesis, an electric current drives the chemical reaction, offering precise control over the reaction conditions. yufengchemicals.com This can lead to higher yields and improved selectivity. yufengchemicals.com

Another avenue of research is the discovery of novel acid-catalyzed transformations. For instance, recent studies have shown that certain substituted pyrrolinones can undergo unexpected rearrangements in the presence of an acid catalyst to form complex heterocyclic structures. mdpi.com Investigating the behavior of this compound and its derivatives under various acidic conditions could lead to the discovery of new and valuable chemical transformations.

The pinacol (B44631) rearrangement, the classic reaction for forming pinacolone, is also a subject of ongoing study to better understand its mechanism and expand its applications, such as in the ring expansion of cyclic ketones. orgsyn.orgprezi.com

Integration of Advanced Automation and High-Throughput Experimentation in Research

The fields of chemical synthesis and process development are being revolutionized by automation and high-throughput experimentation (HTE). researchgate.netnih.gov These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and reagents, significantly accelerating the pace of research and development. scienceintheclassroom.orgunchainedlabs.com

For the synthesis of this compound, HTE platforms can be used to quickly identify optimal reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. scienceintheclassroom.org Miniaturized automated systems can perform hundreds or even thousands of experiments in a single day using only milligrams of material per reaction. scienceintheclassroom.org This is particularly valuable in the early stages of drug discovery and process development when starting materials may be scarce. scienceintheclassroom.org

Automated synthesis platforms are also becoming more common, enabling the multi-step synthesis of complex molecules with minimal human intervention. nih.govchemrxiv.orgresearchgate.net These systems can handle air- and moisture-sensitive reagents and perform reactions at low temperatures, which can be challenging to do manually. chemrxiv.org The integration of these automated systems with analytical techniques like HPLC and mass spectrometry allows for real-time monitoring and optimization of reactions. researchgate.net

| Technology | Application in this compound Research | Key Advantages |

| High-Throughput Screening (HTS) | Rapidly screen catalysts, solvents, and reaction conditions for synthesis and derivatization. sigmaaldrich.comnih.gov | Accelerates discovery and optimization; uses small amounts of material. scienceintheclassroom.orgunchainedlabs.com |

| Automated Synthesis Platforms | Automate multi-step syntheses of this compound derivatives for medicinal chemistry. nih.gov | Improves reproducibility, enables remote operation, and can handle complex or hazardous reactions. chemrxiv.orgresearchgate.net |

| Robotic Plating Systems | Dispense precise amounts of reagents for parallel synthesis in microplates. sigmaaldrich.com | Increases efficiency and accuracy in setting up large numbers of reactions. scienceintheclassroom.org |

Computational Chemistry as a Predictive Tool for Reaction Design and Optimization

Computational chemistry and machine learning are emerging as powerful tools for predicting the outcomes of chemical reactions and optimizing reaction conditions. beilstein-journals.orgchemrxiv.org These approaches can significantly reduce the number of experiments required to develop an efficient synthesis, saving time and resources.

Bayesian optimization is a machine learning technique that is well-suited for optimizing chemical reactions. princeton.eduucla.eduresearchgate.net It uses a probabilistic model to predict the reaction outcome based on previous experiments and then suggests the next set of conditions to try in order to maximize the desired objective, such as yield or selectivity. ucla.eduresearchgate.net This method has been shown to outperform traditional optimization strategies and can handle both continuous and discrete variables, such as temperature, concentration, and choice of reagents. princeton.eduucla.edu

Machine learning models are also being developed to predict reaction conditions directly from the structures of the reactants and products. beilstein-journals.org By training on large databases of known reactions, these models can suggest suitable catalysts, solvents, and reagents for a new transformation. beilstein-journals.org

Computational methods can also be used to explore reaction pathways and predict the activation energies of different steps, providing insights into the reaction mechanism. nih.gov This information can then be used to guide the design of new catalysts or to modify the reaction conditions to favor a desired pathway. nih.gov

Q & A

Q. What are the key synthetic pathways for producing 4-chlorobenzyl pinacolone, and how can product purity be validated?

- Methodological Answer : The synthesis of this compound often involves condensation reactions, such as the TiCl₄-mediated coupling of pinacolone with chlorobenzyl derivatives (e.g., 4-chlorobenzyl bromide). Post-synthesis, purity is validated using IR spectroscopy (C=O stretch at ~1700 cm⁻¹), NMR (distinct δ 1.13 ppm for tert-butyl protons and δ 2.12 ppm for methyl groups), and 2,4-DNP tests (orange precipitate confirms ketone formation). Anhydrous sodium sulfate is critical for removing water from the organic layer to avoid interference in spectral analysis .

Q. What safety protocols are essential when handling this compound intermediates like 4-chlorobenzyl bromide?

- Methodological Answer : 4-Chlorobenzyl bromide (CAS 622-95-7) is hygroscopic, corrosive, and requires stringent handling. Use explosion-proof equipment, inert atmospheres (N₂/Ar), and PPE (nitrile gloves, chemical goggles, EN 149-certified respirators). Store in sealed containers under dry conditions (0–6°C) to prevent hydrolysis. Emergency protocols include immediate flushing of exposed skin/eyes with water for 15+ minutes and avoiding direct water jets during fire suppression (use CO₂/dry chemical extinguishers) .

Q. How does the pinacol-pinacolone rearrangement mechanism apply to derivatives like this compound?

- Methodological Answer : The rearrangement proceeds via protonation of a vicinal diol (pinacol) to form a carbocation intermediate, followed by hydride shift and deprotonation to yield the ketone (pinacolone). For 4-chlorobenzyl derivatives, steric and electronic effects from the chlorobenzyl group influence the carbocation stability and reaction rate. Epoxide intermediates (e.g., from BF₃ catalysis) may form transiently, as observed in analogous systems .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound synthesis?

- Methodological Answer : DoE frameworks systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, in TiCl₄-mediated condensations, a central composite design can minimize side products (e.g., pinacolone homo-condensation byproducts). Response surface models (RSM) correlate variables with yield, enabling prediction of ideal conditions (e.g., 0–5°C reaction temperatures, 1.2–1.5 equiv TiCl₄) .

Q. What strategies mitigate hygroscopic instability in 4-chlorobenzyl intermediates during large-scale synthesis?

- Methodological Answer : Hygroscopic intermediates (e.g., 4-chlorobenzyl bromide) require controlled environments:

Q. How to resolve contradictions in reported yields of pinacolone derivatives (e.g., 15.6% vs. 67.66%)?

- Methodological Answer : Yield discrepancies arise from experimental variables:

- Distillation efficiency : Poor separation of water/pinacolone (density difference: 0.801 vs. 0.997 g/mL) reduces recovery .

- Side reactions : Unoptimized catalyst ratios (e.g., excess TiCl₄) promote homo-condensation .

- Analytical methods : Early studies (pre-2000s) lacked advanced NMR/IR validation, leading to misreported yields .

Q. Can computational models predict polymerization behavior of this compound derivatives?

- Methodological Answer : Molecular dynamics (Nose-Hoover thermostat) and density functional theory (DFT) simulate polymerization kinetics. For example, pinacolone diperoxide (PDP) polymerization rates are modeled using Arrhenius parameters (activation energy ~80 kJ/mol) and initiator functionality (bifunctional vs. trifunctional). Validated models predict molecular weight distributions (Mw/Mn ~1.5–2.0) and reaction thresholds (e.g., 70–90°C for radical initiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.